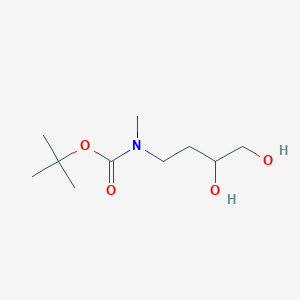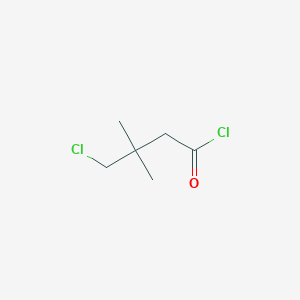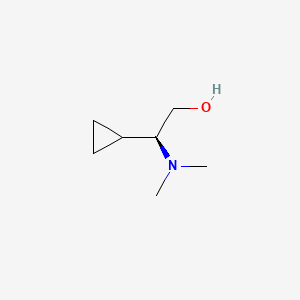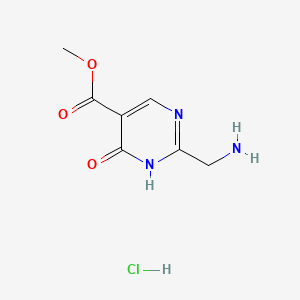
methyl 2-(1H-1,2,3-triazol-4-yl)acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1H-1,2,3-triazol-4-yl)acetate hydrochloride is a chemical compound that belongs to the family of 1,2,3-triazoles. These compounds have gained significant attention due to their wide range of applications in various fields such as medicine, biochemistry, and materials science. The triazole ring in this compound is known for its stability and ability to participate in various chemical reactions, making it a valuable building block in synthetic chemistry .
Preparation Methods
The synthesis of methyl 2-(1H-1,2,3-triazol-4-yl)acetate hydrochloride typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method is favored due to its high efficiency and selectivity. The reaction involves the cycloaddition of an organic azide with an alkyne in the presence of a copper catalyst to form the triazole ring . The reaction conditions usually include a solvent such as water or an organic solvent, a copper(I) source like copper sulfate, and a reducing agent such as sodium ascorbate .
Chemical Reactions Analysis
Methyl 2-(1H-1,2,3-triazol-4-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the triazole ring or other functional groups in the molecule.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.
Cycloaddition: The triazole ring can undergo further cycloaddition reactions to form more complex structures
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-(1H-1,2,3-triazol-4-yl)acetate hydrochloride has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-(1H-1,2,3-triazol-4-yl)acetate hydrochloride involves its interaction with specific molecular targets. The triazole ring can form strong hydrogen bonds and dipole interactions with various biological molecules, influencing their activity. This compound can inhibit enzymes or modulate receptor activity, leading to its therapeutic effects . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Methyl 2-(1H-1,2,3-triazol-4-yl)acetate hydrochloride can be compared with other triazole-containing compounds such as:
1-(1H-1,2,3-Triazol-4-yl)methyl-3-hydroxyimino-indolin-2-ones: These compounds also contain the triazole ring and have shown potent inhibitory activity against certain enzymes.
1,2,3-Triazolylmethyl phosphinates: These compounds combine the triazole ring with phosphinate groups, offering unique properties for bioconjugation and medicinal chemistry.
1,2,3-Triazole analogs: These compounds are used in various applications, including drug development and materials science.
The uniqueness of this compound lies in its specific structure, which allows for versatile chemical modifications and a wide range of applications in different fields.
Properties
Molecular Formula |
C5H8ClN3O2 |
|---|---|
Molecular Weight |
177.59 g/mol |
IUPAC Name |
methyl 2-(2H-triazol-4-yl)acetate;hydrochloride |
InChI |
InChI=1S/C5H7N3O2.ClH/c1-10-5(9)2-4-3-6-8-7-4;/h3H,2H2,1H3,(H,6,7,8);1H |
InChI Key |
JZOCYSKCXFSOJX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=NNN=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,4R)-2,2-difluoro-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13457653.png)

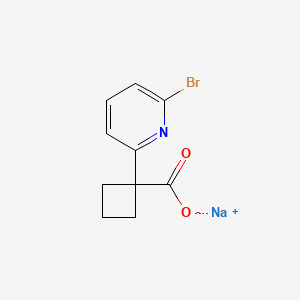
![5-Oxaspiro[3.4]octane-2-carbaldehyde](/img/structure/B13457670.png)
![Tert-butyl 2-[2-(diethoxyphosphoryl)ethyl]azetidine-1-carboxylate](/img/structure/B13457673.png)
